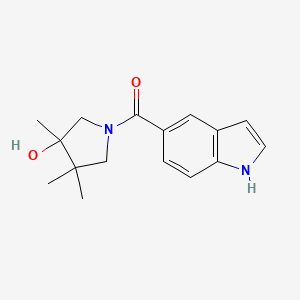

![molecular formula C19H30N4O2S B5565384 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)

2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

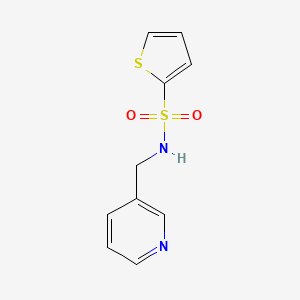

This compound belongs to a class of organic molecules characterized by their complex diazaspiro[5.5]undecane structure, which is a feature observed in various synthetic and naturally occurring compounds. The chemical is notable for its unique molecular configuration, incorporating elements like imidazole, a propylthio group, and a diazaspiro backbone, which contribute to its distinctive properties and potential applications in material science and pharmaceuticals, excluding its use and effects as a drug.

Synthesis Analysis

The synthesis of compounds similar to 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one involves multistep chemical reactions that incorporate various functional groups into the diazaspiro[5.5]undecane core. A notable method includes the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, enabling the introduction of diverse substituents into the spirocyclic framework, as demonstrated in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones (Yang et al., 2008).

Molecular Structure Analysis

The crystal structure analysis of similar compounds reveals the intricate arrangement of atoms within the diazaspiro[5.5]undecane framework, characterized by a spiro-annulated structure with significant intermolecular interactions. These structures often exhibit a high degree of symmetry and are stabilized by various non-covalent interactions, contributing to their stability and reactivity (Zhou et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of the diazaspiro[5.5]undecane derivatives is influenced by the functional groups attached to the core structure. These compounds participate in a variety of chemical reactions, including Michael addition, cyclocondensation, and spirocyclization, which are pivotal in synthesizing substituted 3,9-diazaspiro[5.5]undecanes and exploring their chemical properties (Parameswarappa & Pigge, 2011).

Scientific Research Applications

Imidazole Derivatives in Pharmacology

Imidazole derivatives like Fomepizole, used in treating ethylene glycol poisoning, highlight the pharmacological significance of such compounds in antidote therapies. Fomepizole's application in avoiding more invasive treatments like hemodialysis underscores the therapeutic potential of imidazole derivatives in toxicology and emergency medicine (Boyer et al., 2001).

Toxicological Studies

Research on the toxicological aspects of imidazole-related compounds, such as imidacloprid, offers insights into the environmental and health impacts of these chemicals. Understanding the toxic effects and mechanisms of action of such compounds is crucial for safety evaluations and developing antidotes or treatments for poisonings (Shadnia & Moghaddam, 2008).

Antimycotic Applications

Imidazole derivatives also play a significant role in antimycotic treatments. Their efficacy in treating fungal infections, demonstrated in clinical trials, showcases the broad therapeutic applications of imidazole compounds. These studies contribute to the development of new and more effective treatments for fungal diseases (Umbert et al., 1992).

Future Directions

properties

IUPAC Name |

2-[2-(1H-imidazol-5-yl)ethyl]-9-(2-propylsulfanylacetyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2S/c1-2-11-26-13-18(25)22-9-6-19(7-10-22)5-3-17(24)23(14-19)8-4-16-12-20-15-21-16/h12,15H,2-11,13-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMHQFRUNKDMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)N1CCC2(CCC(=O)N(C2)CCC3=CN=CN3)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)

![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)

![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)

![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)

![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)